molecular formula C18H21NO3 B184471 2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide CAS No. 3972-81-4

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B184471
CAS No.: 3972-81-4
M. Wt: 299.4 g/mol
InChI Key: OMRSESZLILVLQM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3972-81-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H21NO3/c1-21-16-9-8-15(12-17(16)22-2)13-18(20)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)

InChI Key

OMRSESZLILVLQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=CC=C2)OC

3972-81-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4-dimethoxyphenylacetic acid (17.1 g, 0.090 mol) and carbonyldiimidazole (14.6 g, 0.090 mol) in THF (200 ml) was stirred for 2.5 h in a flask fitted with a drying tube. To this solution was added 2-phenylethylamine (10.9 g, 0.090 mol) in THF (50 ml). After 1 h the THF was evaporated and the residue was treated with water (200 ml) and filtered. The crude amide was washed with water and recrystallized from mixture of 200 ml of methanol and 100 ml of water with a charcoal treatment to afford 21.6 g (80.3%) of the title compound mp 123-124°. A second crop (2.1 g, 7.8%) was obtained after concentrating the mother liquors.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80.3%

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